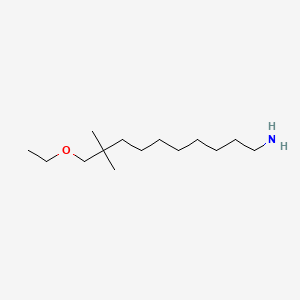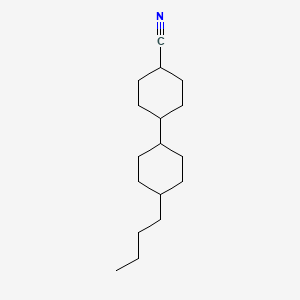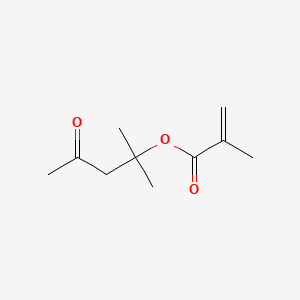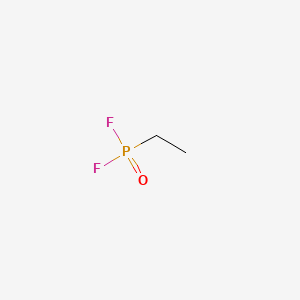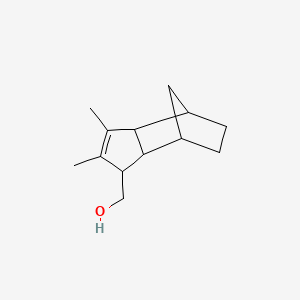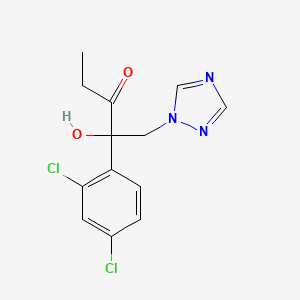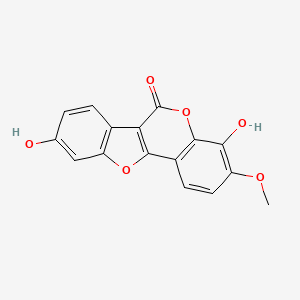
Sativol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sativol, also known as 6alpha-Hydroxymaackiain, is a member of the pterocarpans class of organic compounds. These compounds are characterized by a benzo-pyrano-furano-benzene structure, specifically containing the 6H-1benzofuro[3,2-c]chromene skeleton . This compound is a derivative of isoflavonoids and is known for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sativol involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzofurochromene skeleton through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and scalable, ensuring the consistent production of high-quality this compound. Techniques such as solvent extraction and purification are commonly employed to isolate and refine the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sativol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
Sativol has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a candidate for drug development and therapeutic applications.
Industry: This compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors
Mécanisme D'action
The mechanism of action of Sativol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the concentration of this compound used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sativol is structurally related to other pterocarpans, such as maackiain and medicarpin. These compounds share the benzofurochromene skeleton but differ in their functional groups and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities. This uniqueness makes this compound a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7331-58-0 |
|---|---|
Formule moléculaire |
C16H10O6 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
4,9-dihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O6/c1-20-10-5-4-9-14-12(16(19)22-15(9)13(10)18)8-3-2-7(17)6-11(8)21-14/h2-6,17-18H,1H3 |
Clé InChI |
YLRNDYZYIUVEDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O |
melting_point |
303 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


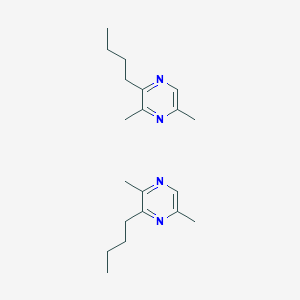

![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)


![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)


